(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a difluorophenyl derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purities compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Substitution Reactions: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the aromatic ring under appropriate conditions.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Substituted Aromatic Compounds: Electrophilic substitution reactions yield various substituted aromatic derivatives.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(3,5-difluorophenyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the difluorophenyl substituents.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid: Contains a single fluorine substituent.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the difluorophenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1241684-09-2 |
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Molecular Formula |
C14H17F2NO4 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(3S)-3-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-9(15)6-10(16)5-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
RYCRCZJICXQXBP-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC(=C1)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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